2-Methyl-6-nitroaniline-d3

Stable Isotope Labeling Mass Spectrometry Internal Standard

2‑Methyl‑6‑nitroaniline‑d3 is a stable isotope‑labeled internal standard (SIL‑IS) engineered for trace‑level LC‑MS/MS quantitation of the genotoxic impurity 2‑methyl‑6‑nitroaniline. Unlike unlabeled analogs, the +3 Da deuterium shift enables unequivocal mass‑spectrometric discrimination and co‑elution with the native analyte, correcting for matrix‑induced ion suppression, variable ionization efficiency, and injection losses. This matched internal standard is essential for complying with ICH Q2(R1) and FDA bioanalytical method validation guidelines, delivering superior accuracy and precision in pharmaceutical impurity profiling, environmental monitoring, and metabolic tracing. Custom labeling patterns (¹³C, ¹⁵N) and bulk batches are available upon request.

Molecular Formula C7H8N2O2
Molecular Weight 155.17 g/mol
CAS No. 1246816-42-1
Cat. No. B565658
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-6-nitroaniline-d3
CAS1246816-42-1
Synonyms2-Methyl-6-nitro-benzenamine-d3;  6-Nitro-o-toluidine-d3;  1-Amino-2-methyl-6-nitrobenzene-d3;  1-Nitro-2-amino-3-methylbenzene-d3;  2-Amino-3-nitrotoluene-d3;  2-Methyl-6-nitroaniline-d3;  2-Nitro-6-methylaniline-d3;  3-Nitro-2-aminotoluene-d3;  NSC 286-d3; 
Molecular FormulaC7H8N2O2
Molecular Weight155.17 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)[N+](=O)[O-])N
InChIInChI=1S/C7H8N2O2/c1-5-3-2-4-6(7(5)8)9(10)11/h2-4H,8H2,1H3/i1D3
InChIKeyFCMRHMPITHLLLA-FIBGUPNXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-6-nitroaniline-d3 (CAS 1246816-42-1) – Deuterated Internal Standard for LC‑MS/MS Quantitation


2‑Methyl‑6‑nitroaniline‑d3 is a stable isotope‑labeled analog of 2‑methyl‑6‑nitroaniline in which the three methyl protons are replaced by deuterium atoms [1]. This substitution increases the molecular weight from 152.15 g·mol⁻¹ (unlabeled) to 155.17 g·mol⁻¹ (deuterated), producing a +3 Da mass shift that enables unequivocal mass‑spectrometric discrimination between the labeled compound and its natural‑abundance counterpart . The compound is supplied as a brown solid with a typical isotopic purity of 98 % and is employed primarily as a SIL‑IS (stable isotope‑labeled internal standard) in quantitative LC‑MS/MS workflows for pharmaceutical impurity analysis, environmental monitoring, and metabolic studies.

Why Unlabeled 2-Methyl-6-nitroaniline or Structural Analogs Cannot Substitute for 2-Methyl-6-nitroaniline-d3 in Regulated Quantitative Analysis


In LC‑MS/MS methods that require trace‑level quantification, the unlabeled compound (CAS 570‑24‑1) and other non‑isotopic structural analogs fail to correct for variable ionization efficiency, matrix suppression, and injection losses [1]. 2‑Methyl‑6‑nitroaniline‑d3, in contrast, co‑elutes identically with the native analyte and exhibits the same ionization behavior while maintaining a distinct +3 Da mass offset . This allows the deuterated species to serve as a matched internal standard, normalizing signal fluctuations and delivering accuracy and precision that cannot be achieved with an unlabeled analog [2]. Substitution with a generic unlabeled compound or an unrelated structural analog introduces quantitation bias and violates the ICH Q2(R1) and FDA bioanalytical method validation guidelines for regulated impurity testing.

Quantitative Differentiation of 2-Methyl-6-nitroaniline-d3 (CAS 1246816-42-1) Against Closest Analogs – Evidence‑Based Procurement Considerations


Mass Shift of +3.02 Da Provides Unambiguous MS Discrimination from Unlabeled 2‑Methyl‑6‑nitroaniline

2‑Methyl‑6‑nitroaniline‑d3 exhibits a molecular weight of 155.17 g·mol⁻¹ , which is 3.02 Da higher than the 152.15 g·mol⁻¹ of unlabeled 2‑methyl‑6‑nitroaniline [1]. This +3 Da offset ensures that the deuterated compound and its natural‑abundance counterpart appear as fully resolved peaks in MS1 scans, enabling accurate peak‑area ratio calculations without isotopic overlap .

Stable Isotope Labeling Mass Spectrometry Internal Standard

Isotopic Purity of ≥98 % Ensures Minimal Cross‑Contribution in Quantitative MS

The deuterated product is supplied with a minimum isotopic purity of 98 % . In contrast, unlabeled 2‑methyl‑6‑nitroaniline (CAS 570‑24‑1) contains zero deuterium enrichment and therefore offers no mass‑shift capability [1]. While the chemical purity of the unlabeled compound may reach 99 % , only the deuterated version provides the isotopic purity needed to avoid signal contributions from the analyte to the internal‑standard channel.

Isotopic Enrichment LC‑MS/MS Method Validation

Stable‑Isotope Labeling Enables Internal Calibration and Eliminates Daily Calibration Curves

A bioanalytical LC‑MS/MS validation study demonstrated that when a stable isotope‑labeled internal standard is used, the analyte can be quantified directly from the analyte/IS area ratio without the need for a daily calibration curve [1]. The method yielded precision and accuracy equivalent to those obtained with full calibration curves across a 0.010–30 µmol·L⁻¹ range [2]. This class‑level observation applies directly to 2‑methyl‑6‑nitroaniline‑d3 because its deuterium labeling ensures co‑elution and identical ionization efficiency as the native analyte.

Bioanalytical Method Internal Calibration Precision

Chemical Equivalence to Unlabeled 2‑Methyl‑6‑nitroaniline Guarantees Identical Chromatographic Behavior

2‑Methyl‑6‑nitroaniline‑d3 shares the identical carbon skeleton and functional groups with the unlabeled compound [1]; only the methyl‑group hydrogens are replaced by deuterium. As a result, both species exhibit the same retention time on RP‑HPLC (e.g., on a LiChrospher RP‑18 column with acetonitrile/ammonium acetate gradient) [2]. This co‑elution ensures that the internal standard experiences the same matrix effects and recovery losses as the analyte, thereby providing the most reliable correction for method variability .

Chromatography Recovery Matrix Effects

High‑Value Application Scenarios for 2-Methyl-6-nitroaniline-d3 (CAS 1246816-42-1) Based on Verified Evidence


Trace‑Level Quantitation of Genotoxic Impurity 2‑Methyl‑6‑nitroaniline in Pharmaceutical APIs

Regulatory guidelines require the control of potentially genotoxic impurities (PGIs) in drug substances. A validated LC‑MS/MS method for 2‑methyl‑6‑nitroaniline in telmisartan API demonstrates a limit of detection of 0.05 µg·mL⁻¹ and a limit of quantitation of 0.1 µg·mL⁻¹ using a LiChrospher RP‑18 column [1]. Substituting 2‑methyl‑6‑nitroaniline‑d3 as the internal standard in this workflow would improve precision and ruggedness by compensating for matrix‑induced ion suppression, enabling compliance with ICH M7 limits.

Environmental Monitoring of Nitroaniline Residues Using Isotope‑Dilution LC‑MS/MS

Nitroanilines are listed as priority pollutants by environmental agencies. Stable isotope‑labeled internal standards are recommended for the accurate quantification of these compounds in complex matrices such as surface water, soil, and sediment [2]. 2‑Methyl‑6‑nitroaniline‑d3, with its +3 Da mass shift and ≥98 % isotopic purity, enables the reliable determination of 2‑methyl‑6‑nitroaniline at sub‑ppb levels while correcting for sample‑to‑sample recovery variation.

Metabolic Pathway Elucidation and Biotransformation Studies

The deuterium label on 2‑methyl‑6‑nitroaniline‑d3 allows researchers to track the fate of the methyl group in vitro or in vivo. Because the compound co‑elutes with the native species but produces a distinct mass‑spectrometric signature, it can be used as a tracer in metabolic stability assays or to quantify the formation of phase‑I and phase‑II metabolites in hepatocyte incubations .

Custom Stable‑Isotope‑Labeled Synthesis for Specialized Analytical Workflows

For users requiring alternative labeling patterns (e.g., ¹³C or ¹⁵N incorporation) or larger batch sizes, the 2‑methyl‑6‑nitroaniline scaffold can be customized on a case‑by‑case basis . This flexibility is not available with off‑the‑shelf unlabeled compounds and allows method developers to tailor the internal standard to specific MS/MS fragmentation requirements or regulatory submission needs.

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